2H-Thiopyran-2-thione, 4,6-diphenyl-

Description

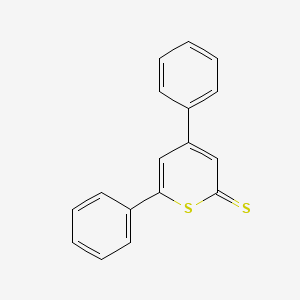

2H-Thiopyran-2-thione, 4,6-diphenyl- is a sulfur-containing heterocyclic compound characterized by a six-membered thiopyran ring with two phenyl substituents at positions 4 and 6 and a thione (C=S) group at position 2. The compound’s structural rigidity, electron-rich sulfur centers, and conjugated π-system make it of interest in materials science and medicinal chemistry, particularly for applications requiring charge transfer or ligand-metal interactions.

Properties

CAS No. |

842-62-6 |

|---|---|

Molecular Formula |

C17H12S2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

4,6-diphenylthiopyran-2-thione |

InChI |

InChI=1S/C17H12S2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H |

InChI Key |

IGOHWJXXBDDFPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=S)SC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 2H-Thiopyran-2-thione, 4,6-diphenyl- and analogous heterocycles:

| Compound Name | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| 2H-Thiopyran-2-thione, 4,6-diphenyl- | Thiopyran (C₅S ring) | 4,6-diphenyl | Thione (C=S) |

| 3-Cyano-4,6-distyrylpyridin-2(1H)-thione | Pyridine (C₅N ring) | 4,6-distyryl, 3-cyano | Thione (C=S) |

| 1,3,4-Oxadiazole-2(3H)-thione (2a) | Oxadiazole (N₂O ring) | 5-(2-hydroxyphenyl) | Thione (C=S) |

| Thieno[2,3-b]pyridine-2-carboxamide (3) | Thienopyridine | 4,6-distyryl, 3-amino | Carboxamide (CONH₂) |

Key Observations :

- Thiopyran vs. Pyridine : The thiopyran core (C₅S) offers greater polarizability and reduced aromaticity compared to pyridine (C₅N), influencing reactivity and electronic properties .

- Substituent Effects : Styryl groups (in compound 1) enhance conjugation, whereas phenyl groups (in the target compound) increase steric bulk and hydrophobicity.

- Functional Groups : Thione groups (C=S) are common across these compounds, enabling metal coordination, while carboxamide or oxadiazole moieties introduce hydrogen-bonding capabilities .

Key Observations :

- Thiopyran derivatives often require cyclization steps, whereas pyridine-thiones are synthesized via condensation or substitution.

- Oxadiazole-thiones demand prolonged reflux with CS₂, highlighting the reactivity of sulfur in heterocycle formation .

Mechanistic Differences :

- Styryl substituents (in compound 1) extend π-conjugation, favoring light absorption—useful in optoelectronic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-diphenyl-2H-thiopyran-2-thione, and what experimental conditions are critical for yield optimization?

- Methodological Answer :

- Route 1 : Electrophilic cyclization of bis(arylmethylthio)acetylenes using iodine monochloride (ICl) or bromine (Br₂) in anhydrous solvents (e.g., dichloromethane) .

- Route 2 : Nucleophilic substitution of 2,4,6-triarylthiopyrylium salts with sodium methoxide in absolute methanol, yielding isolable intermediates like 2-methoxy-2H-thiopyrans .

- Critical Parameters : Solvent polarity, reaction temperature (room temperature vs. reflux), and stoichiometry of electrophilic reagents. For example, excess ICl improves regioselectivity in cyclization .

Q. How is 4,6-diphenyl-2H-thiopyran-2-thione characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl group integration) and IR for thione (C=S) stretching (~1200–1250 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction to resolve stereoelectronic effects from the thiopyran ring and phenyl substituents .

Q. What are the typical reactivity patterns of 4,6-diphenyl-2H-thiopyran-2-thione with nucleophiles and electrophiles?

- Methodological Answer :

- Nucleophiles : Reacts with alkoxides (e.g., NaOMe) to form 2-alkoxy derivatives; with nitromethane or cyanoacetate, it undergoes ring-opening to yield substituted benzenes .

- Electrophiles : Regenerates thiopyrylium salts upon treatment with mineral acids (e.g., HClO₄) or acyl halides .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in reaction pathways under varying acid-catalyzed conditions?

- Methodological Answer :

- Case Study : In acid-catalyzed reactions, trifluoroacetic acid (TFA) stabilizes carbocation intermediates, favoring dihydro-2H-pyran formation, while p-toluenesulfonic acid (PTSA) promotes aromatization to 4H-pyrans. DFT calculations can map energy barriers and transition states to rationalize product selectivity .

- Protocol : Optimize geometries at B3LYP/6-31G(d), then calculate Gibbs free energy profiles for competing pathways .

Q. What mechanistic insights explain the compound’s role in converting H₂S to HSOH/H₂S₂ in biochemical systems?

- Methodological Answer :

- Pathway : 4,6-Diphenyl-2H-thiopyran-2-thione sulfine (TTS) reacts with H₂S via nucleophilic attack at the sulfine sulfur, forming HSOH, which dimerizes to H₂S₂. The reaction is regenerable via oxidation of the byproduct (TT) by biological oxidants (e.g., ROS) .

- Validation : Use fluorogenic probes (e.g., SSP4) to quantify intracellular H₂S₂ levels post-TTS treatment .

Q. How can side products from competing ring-opening reactions be minimized during synthesis?

- Methodological Answer :

- Strategy : Control reaction stoichiometry (e.g., limit excess nucleophiles) and use aprotic solvents (e.g., dioxane) to suppress hydrolysis. For example, isolate intermediates like 2-methoxy derivatives before further functionalization .

- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) or in situ IR for C=S bond disappearance .

Contradiction Analysis

Q. How to address discrepancies in reported reaction outcomes for thiopyran derivatives?

- Resolution Framework :

- Variable Control : Replicate experiments with strict control of moisture (anhydrous conditions) and oxidant levels.

- Cross-Validation : Compare spectroscopic data (e.g., ¹³C NMR chemical shifts for C=S) across studies to identify structural inconsistencies .

Advanced Applications

Q. Can 4,6-diphenyl-2H-thiopyran-2-thione be integrated into H₂S donor systems for studying sulfane sulfur signaling?

- Protocol :

- Combine TTS with slow-releasing H₂S donors (e.g., GYY4137). Monitor HSOH/H₂S₂ generation via LC-MS/MS and confirm reversibility using H₂O₂ to regenerate TTS from TT .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.